BAM7

概要

説明

BAM7は、Bax活性化分子7としても知られており、アポトーシス誘導タンパク質BAXを直接活性化する低分子です。この化合物は、BAXタンパク質を標的にすることにより、アポトーシスと呼ばれるプログラムされた細胞死を誘導する役割で知られています。 This compoundはBAXのBH3結合部位に結合し、その活性化とそれに続くアポトーシス過程を促進します .

科学的研究の応用

BAM7 has several scientific research applications, particularly in the fields of biology, medicine, and chemistry. In biology, this compound is used to study the mechanisms of apoptosis and the role of BAX in cell death. In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can selectively induce apoptosis in cancer cells. In chemistry, this compound serves as a tool compound to explore protein-ligand interactions and the structural biology of BAX .

作用機序

BAM7は、BAXタンパク質のBH3結合部位に結合することで効果を発揮します。この結合は、BAXの立体構造変化を誘導し、その活性化につながります。活性化されたBAXはその後、ミトコンドリアに移行し、ミトコンドリア膜を透過化するオリゴマーを形成します。 この透過化は、シトクロムcなどのアポトーシス因子を放出し、下流のカスペースを活性化し、最終的に細胞死につながります .

生化学分析

Biochemical Properties

BAM7 is known to interact with the BAX protein, a member of the BCL-2 family of proteins . The BAX protein is an executioner protein of the BCL-2 family that, when activated, undergoes a structural transformation, converting it from an inactive cytosolic monomer into a lethal mitochondrial pore .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits GBM cell proliferation, arrests the cell cycle, and induces apoptosis through the induction of mitochondrial membrane permeabilization . It also blocks proliferation and self-renewal of glioma stem cells and induces their apoptosis .

Molecular Mechanism

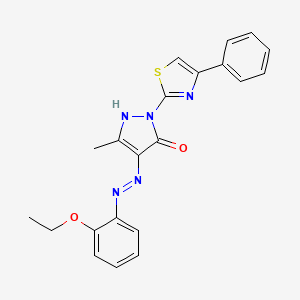

The molecular mechanism of this compound involves the activation of the BAX protein. The molecular structure of this compound is characterized by a pyrazolone core substituted with ethoxyphenylhydrazono, methyl, and phenylthiazol R groups . This structure allows this compound to bind to BAX and activate it, leading to the formation of a lethal mitochondrial pore .

Subcellular Localization

This compound is likely to be found in various subcellular locations due to its small size and ability to diffuse across membranes. Its primary site of action is likely to be the mitochondria, given its role in activating the BAX protein, which forms a lethal pore in the mitochondrial membrane .

準備方法

合成経路と反応条件: BAM7は、ピラゾロン化合物を用いた一連の化学反応によって合成することができます。合成は、通常、2-エトキシフェニルヒドラジンと4-フェニルチアゾール-2-イル-1H-ピラゾール-5(4H)-オンを特定の条件下で反応させて、this compoundを得ることを伴います。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります .

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に科学的研究のために研究室で生産されています。 生産プロセスには、標準的な有機合成技術、再結晶などの精製工程、および化合物の純度と効力を保証するための品質管理措置が含まれます .

化学反応の分析

反応の種類: BAM7は、酸化や還元などの従来の化学反応ではなく、主に結合相互作用を受けます。 BAXタンパク質のBH3結合部位に特異的に結合し、BAX活性化につながる立体構造変化を引き起こします .

一般的な試薬と条件: this compoundの活性に関与する主要な試薬は、BAXタンパク質自体です。 This compoundとBAXの結合相互作用は、生理学的条件下、通常は細胞内環境を模倣した緩衝液中で起こります .

形成される主な生成物: this compoundとBAXの相互作用の主な生成物は、活性化された形態のBAXタンパク質です。 この活性化は、アポトーシスの誘導に不可欠なBAXオリゴマーの形成につながります .

科学研究への応用

This compoundは、生物学、医学、化学の分野において、特にいくつかの科学研究への応用があります。生物学では、this compoundはアポトーシスのメカニズムと細胞死におけるBAXの役割を研究するために使用されています。医学では、this compoundは、癌細胞で選択的にアポトーシスを誘導できるため、癌治療における潜在的な治療的応用について調査されています。 化学では、this compoundはタンパク質-リガンド相互作用とBAXの構造生物学を調査するためのツール化合物として機能します .

類似化合物との比較

BAM7は、BAXタンパク質の選択的活性化においてユニークです。類似の化合物には、化合物106やSMBA1などの他のBAX活性化剤が含まれます。 this compoundは、BAXのBH3結合部位に対する結合親和性と特異性において異なります。 オフターゲット効果がある可能性のある他の化合物とは異なり、this compoundのBAXの選択的活性化は、アポトーシスを研究し、標的療法を開発するための貴重なツールとなっています .

類似化合物のリスト:- 化合物106

- SMBA1

- BTC-8(this compoundの誘導体)

特性

IUPAC Name |

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVHADVOGFZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420906 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331244-89-4 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331244-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。